1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol
Description
This compound features a benzimidazole core fused to a pyrazole ring, with a 3-methyl group and a 4-[4-(propan-2-yl)benzyl] substituent. Its molecular formula is C22H22N4O, with a molecular weight of 358.44 g/mol. Structurally, it belongs to a class of heterocyclic compounds widely studied for pharmacological activities, including enzyme inhibition and antimicrobial effects .
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-[(4-propan-2-ylphenyl)methyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H22N4O/c1-13(2)16-10-8-15(9-11-16)12-17-14(3)24-25(20(17)26)21-22-18-6-4-5-7-19(18)23-21/h4-11,13,24H,12H2,1-3H3,(H,22,23) |
InChI Key |
RFRRZJZPNNCMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzimidazole ring can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression . These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Core Heterocycle Variations : Replacement of benzimidazole with benzothiazole (e.g., ) alters electronic properties, influencing redox activity and biological target specificity.
Physicochemical Properties
- Lipophilicity : The propan-2-ylbenzyl group confers higher logP (~3.5 estimated) compared to QZ-1635 (logP ~2.8) , enhancing membrane permeability.
- Thermal Stability : Melting points for analogs range from 180–250°C (e.g., 9c in melts at 214–216°C) , suggesting the target compound may exhibit similar stability.
Biological Activity
The compound 1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H20N4O
- Molecular Weight : 304.38 g/mol
The compound features a benzimidazole moiety, which is known for its pharmacological significance, and a pyrazole ring that contributes to its biological activity.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | SF-268 | 12.50 | |
| Compound C | NCI-H460 | 42.30 |
These findings suggest that modifications in the pyrazole structure can enhance its anticancer efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. A study reported that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations as low as 10 µM, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
Research has also highlighted the antimicrobial efficacy of pyrazole derivatives. For example, compounds were tested against various bacterial strains, showing promising results:
| Bacterial Strain | Compound | Activity |
|---|---|---|
| E. coli | Compound D | Significant |
| S. aureus | Compound D | High activity |
| Pseudomonas aeruginosa | Compound D | Moderate activity |
These results indicate that the presence of specific functional groups in the pyrazole structure can enhance antibacterial properties .
Study 1: Anticancer Activity Assessment
In a controlled study, researchers synthesized several pyrazole derivatives, including the target compound, and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in MCF7 and NCI-H460 cell lines with IC50 values comparable to established anticancer drugs .
Study 2: Anti-inflammatory Mechanism Exploration
Another research focused on understanding the mechanism of action of pyrazole derivatives in inflammation models. The study demonstrated that these compounds could significantly reduce inflammatory markers such as IL-6 and TNF-α, suggesting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
